2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide
Overview
Description
2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide is a compound of significant interest in chemical and pharmaceutical research due to its unique structure and potential applications. This compound features a chlorinated benzothienopyrimidinone core, making it a subject of study for various chemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Synthesis of the benzothieno[3,2-d]pyrimidinone core: This might involve cyclization reactions starting from thiophenol derivatives and appropriate reactants under anhydrous conditions.
Chlorination: Introduction of the chlorine atom at the 9-position often utilizes reagents such as thionyl chloride.
Formation of the acetamide linkage: This involves coupling the chlorinated intermediate with N-(5-fluoro-2-methylphenyl)acetamide under basic conditions.
Industrial Production Methods: Scaling up the production involves optimizing these steps to be economically viable and environmentally friendly. Catalysts and solvents might be recycled, and reaction conditions might be adjusted to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: This compound can undergo oxidation to form various oxides or reduction to yield different hydride species.
Substitution: Electrophilic and nucleophilic substitution reactions occur, especially at the chlorine site and the benzothienopyrimidinone core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate or hydrogen peroxide.
Reducing agents: Lithium aluminium hydride or sodium borohydride.
Substitution conditions: Palladium-catalyzed cross-coupling reactions for more complex derivatives.
Major Products Formed: Products vary based on the type of reaction, ranging from oxidized or reduced forms to substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: Studied for its reactivity and stability, leading to the creation of new derivatives and potential catalysts.
Biology: Investigated for its biological activity, potentially inhibiting certain enzymes or interacting with specific proteins.
Medicine: Potential therapeutic agent with activities against various diseases, including cancers and bacterial infections.
Industry: Used in the development of new materials or as intermediates in the synthesis of complex molecules.
Mechanism of Action
The compound's mechanism of action depends on its specific biological target. Typically, it binds to active sites of proteins or enzymes, altering their function:
Molecular Targets: Enzymes involved in DNA replication or repair.
Pathways Involved: Could inhibit signaling pathways crucial for cell proliferation.
Comparison with Similar Compounds
Similar Compounds: Other benzothienopyrimidinones, such as 4-oxo[1]benzothieno[3,2-d]pyrimidin-3-yl derivatives.
Uniqueness: The specific substitution pattern (chlorine at 9-position, fluoro and methyl on acetamide) gives unique reactivity and biological profiles.
This compound's combination of unique chemical properties and potential biological activity makes it an exciting subject for ongoing research.
Properties
IUPAC Name |
2-(9-chloro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(5-fluoro-2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S/c1-10-5-6-11(21)7-13(10)23-15(25)8-24-9-22-17-16-12(20)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKINXDVWVEUPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.